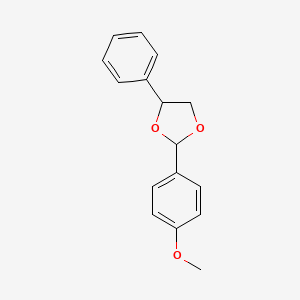

2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

61683-89-4 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C16H16O3/c1-17-14-9-7-13(8-10-14)16-18-11-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 |

InChI Key |

HVPRPKZWBRUUMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2OCC(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 4 Phenyl 1,3 Dioxolane

Chemo- and Regioselective Synthesis Strategies for 1,3-Dioxolanes

The formation of the 1,3-dioxolane (B20135) ring from a carbonyl compound and a 1,2-diol is a well-established transformation. wikipedia.org However, achieving high selectivity, particularly with complex and substituted substrates like those required for 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane, necessitates optimized and advanced strategies.

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed acetalization of an aldehyde or ketone with a 1,2-diol. wikipedia.org For the target compound, this involves the reaction of 4-methoxybenzaldehyde (B44291) with 1-phenylethane-1,2-diol (styrene glycol). Standard protocols often employ a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TSA), in a solvent like toluene (B28343) that allows for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.org This continuous removal of the water byproduct drives the equilibrium toward the formation of the dioxolane product. organic-chemistry.org

Lewis acids are also effective catalysts for this transformation. Reagents like cerium(III) triflate have been used for the chemoselective cleavage of acetals, indicating their utility in promoting the forward reaction under specific conditions. organic-chemistry.org The choice of catalyst and reaction conditions can be crucial; for instance, the synthesis of a related compound, 2-(4-nitrophenyl)-1,3-dioxolane, was achieved via acetalization with ethylene (B1197577) glycol in a toluene medium. mdpi.com The optimization of these protocols for the specific precursors of this compound involves fine-tuning the catalyst loading, temperature, and method of water removal to maximize yield and minimize side reactions.

Table 1: Comparison of Acid Catalysts in Dioxolane Synthesis

| Catalyst Type | Example | Typical Conditions | Advantages |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Toluene, reflux with Dean-Stark trap | Cost-effective, standard procedure organic-chemistry.org |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Dichloromethane, room temperature | Mild conditions, high efficiency organic-chemistry.org |

| Solid Acid | Sulfonated cation exchanger | Benzene, reflux | Catalyst is easily removed by filtration researchgate.net |

In alignment with the principles of green chemistry, heterogeneous catalysts have been developed to simplify product purification and enable catalyst recycling. Solid acid catalysts, such as sulfonated cation exchangers (e.g., FIBAN K-1) and zeolites, have been successfully used for the condensation of substituted benzaldehydes with diols to form 1,3-dioxolanes. researchgate.netabo.fi These catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reduced corrosive waste, and potential for reuse. rsc.org For example, the condensation of vanillin (B372448) series benzaldehydes with propane-1,2-diol has been demonstrated using a sulfonated cation exchanger in boiling benzene. researchgate.net

Another green approach involves the use of ionic liquids as catalysts. Acidic ionic liquids have been employed in the preparation of 1,3-dioxolane from ethylene glycol and formaldehyde (B43269), offering stable performance, low catalyst loading, and reduced environmental impact. google.com Ultrasound-assisted synthesis using graphene oxide as a catalyst represents another innovative and green method for promoting dioxolane formation under mild conditions and with shorter reaction times. researchgate.net These methods reduce energy consumption and often lead to high product yields. google.comresearchgate.net

Beyond traditional acetalization, alternative pathways involving cycloaddition and ring-closure reactions have emerged for constructing complex dioxolane structures. One such method is the asymmetric 1,3-dipolar cycloaddition reaction between carbonyl ylides and aldehydes, catalyzed by a chiral Ni(II) complex. organic-chemistry.org This approach allows for the formation of cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org

Ring-expansion reactions also provide a novel entry to the dioxolane core. For instance, a highly regio- and stereoselective intramolecular rearrangement of glycidol (B123203) acetals can produce alkoxylated 1,3-dioxolanes. researchgate.net This process involves the selective Lewis acid activation of an acetal (B89532) to generate an oxocarbenium ion, which then initiates the ring-opening of a nearby epoxide. researchgate.net Such advanced methods, including tandem [4+2]/[3+2] cycloaddition cascades, offer powerful tools for creating complex polycyclic systems that contain the 1,3-dioxolane moiety in a single, highly controlled step. nih.gov

Precursor Design and Substrate Reactivity Considerations for the 2-(4-Methoxyphenyl) and 4-Phenyl Moieties

The synthesis of this compound relies on two key precursors: 4-methoxybenzaldehyde and 1-phenylethane-1,2-diol.

4-Methoxybenzaldehyde : This aromatic aldehyde provides the C2-substituted methoxyphenyl group. The carbonyl carbon of the aldehyde is the primary electrophilic site for the nucleophilic attack by the diol. The presence of the electron-donating methoxy (B1213986) group at the para position increases the electron density on the aromatic ring and can subtly influence the reactivity of the carbonyl group. It is commercially available or can be synthesized by the oxidation of p-anisyl alcohol.

1-Phenylethane-1,2-diol (Styrene Glycol) : This substituted diol forms the C4 and C5 positions of the dioxolane backbone and introduces the phenyl group at the C4 position. The two hydroxyl groups act as nucleophiles that attack the aldehyde's carbonyl carbon. The phenyl group introduces significant steric bulk, which can influence the stereochemical outcome of the reaction when chiral diols are used. This precursor can be synthesized via the dihydroxylation of styrene (B11656). google.com

The fundamental reaction is the nucleophilic addition of the diol's hydroxyl groups to the electrophilic carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the stable five-membered acetal ring. The efficiency of this process depends on the inherent reactivity of these functional groups and the reaction conditions employed to facilitate their condensation.

Influence of Aromatic Substituents on Synthetic Efficiency and Reaction Outcomes

Conversely, electron-withdrawing groups (EWGs) on the aromatic aldehyde, such as a nitro group, would increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by the diol. The influence of such substituents is often more pronounced in Lewis acid-mediated reactions, where the catalyst coordinates with the carbonyl oxygen.

Research on the TiCl₄-initiated intramolecular isomerizations of 4-phenyldioxolanes has provided insight into the critical role of aromatic substituents. researchgate.netarkat-usa.org In these reactions, the availability of electrons from the aryl ring attached at the C4 position of the dioxolane can determine whether the reaction proceeds via intramolecular cyclization or favors ring-opening. arkat-usa.org For example, a C4-phenyl ring with ortho- and meta-methoxy groups led to a specific benzopyran product, while a para-tert-butyldimethylsilyloxy (TBSO) group resulted exclusively in ring-opened products, suggesting that increased electron availability from the C4-aryl ring favors ring-opening over cyclization. arkat-usa.org This highlights the profound electronic influence that substituents like the methoxy group can exert on the stability and reactivity of the dioxolane ring system in subsequent transformations. researchgate.net

Table 2: Predicted Influence of Substituents on the Benzaldehyde Precursor in Acetalization

| Substituent at para-position | Electronic Effect | Effect on Carbonyl Electrophilicity | Predicted Impact on Reaction Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Decreases | Slight decrease or moderate effect |

| -H (Unsubstituted) | Neutral | Baseline | Baseline |

| -NO₂ (Nitro) | Electron-Withdrawing | Increases | Increase |

Stereochemical Control and Stereoisomerism in 2 4 Methoxyphenyl 4 Phenyl 1,3 Dioxolane Systems

Enantioselective and Diastereoselective Synthetic Approaches to 1,3-Dioxolanes

The synthesis of chiral 1,3-dioxolanes with high levels of stereocontrol can be achieved through various asymmetric strategies. These methods aim to influence the formation of the stereogenic centers during the acetalization reaction between an aldehyde (or its equivalent) and a 1,2-diol.

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral entity present in the reaction. This can be achieved through the use of chiral catalysts or by attaching a chiral auxiliary to one of the reactants.

Chiral Catalysts: Chiral catalysts, particularly chiral Lewis acids and Brønsted acids, have been effectively employed in the asymmetric synthesis of 1,3-dioxolanes. scielo.brmdpi.com For the synthesis of 2-(4-methoxyphenyl)-4-phenyl-1,3-dioxolane, a chiral catalyst would coordinate to either the 4-methoxybenzaldehyde (B44291) or the 1-phenylethane-1,2-diol, creating a chiral environment that directs the nucleophilic attack to a specific face of the aldehyde, thereby controlling the configuration of the newly formed stereocenter at C2.

For instance, chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze the asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, Rh(II)-catalyzed asymmetric three-component reactions can provide access to chiral 1,3-dioxoles, which can subsequently be hydrogenated to the corresponding 1,3-dioxolanes. nih.gov The enantioselectivity in these reactions is governed by the chiral ligands associated with the metal catalyst. nih.gov

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed. In the context of this compound synthesis, a chiral auxiliary could be attached to either the aldehyde or the diol. However, a more common and efficient approach is to use a chiral diol derived from a chiral pool, which directly leads to the formation of a chiral dioxolane. nih.gov The inherent chirality of the diol influences the stereochemistry of the resulting dioxolane.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. chinesechemsoc.org This results in an enantioenriched sample of the less reactive enantiomer. researchgate.net In the synthesis of this compound, if a racemic mixture of 1-phenylethane-1,2-diol is used, a chiral catalyst can promote the acetalization of one enantiomer of the diol at a faster rate than the other. This would lead to the formation of an enantiomerically enriched dioxolane and the recovery of the unreacted, enantiomerically enriched diol. mdpi.com

Dynamic Kinetic Resolution (DKR): A more advanced and efficient strategy is dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving up to 100% yield. For DKR to be successful, the rate of racemization of the starting material must be comparable to or faster than the rate of the reaction of the faster-reacting enantiomer. In the synthesis of this compound from racemic 1-phenylethane-1,2-diol, a suitable racemization catalyst for the diol would be required in conjunction with the chiral acetalization catalyst.

| Resolution Strategy | Description | Potential Outcome for this compound Synthesis |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. | Enantiomerically enriched dioxolane and unreacted enantiomerically enriched 1-phenylethane-1,2-diol. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | High yield of a single enantiomer of the dioxolane from racemic 1-phenylethane-1,2-diol. |

The formation of the 1,3-dioxolane (B20135) ring from an aldehyde and a 1,2-diol involves the creation of a new stereocenter at the C2 position. When a chiral diol is used, the existing stereocenter(s) in the diol can influence the stereochemistry of the newly formed center, leading to diastereoselectivity.

In the reaction between 4-methoxybenzaldehyde and 1-phenylethane-1,2-diol, the phenyl group at what will become the C4 position can sterically hinder one face of the molecule, directing the incoming aldehyde to the opposite face. This substrate-controlled diastereoselectivity can be enhanced by the choice of catalyst and reaction conditions. For instance, the formation of a 1,3-dioxolan-2-yl cation intermediate can be influenced by neighboring group participation, leading to a stereospecific outcome. nih.gov The subsequent nucleophilic attack on this intermediate would then determine the final stereochemistry of the product. nih.gov The stereocontrol exerted by an aryl group at the 4-position of the dioxolanyl cation can effectively dictate the diastereofacial selectivity of the nucleophilic trapping. nih.gov

Advanced Methodologies for Stereochemical Assignment in Substituted 1,3-Dioxolanes

The determination of the relative and absolute stereochemistry of 2,4-disubstituted 1,3-dioxolanes is crucial and can be achieved through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the stereochemical assignment of 1,3-dioxolanes.

¹H NMR: The coupling constants between the protons on the dioxolane ring can provide information about their relative orientation. For example, a larger coupling constant is typically observed between trans-protons compared to cis-protons. Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of protons and thus deduce the relative stereochemistry.

¹³C NMR: The chemical shifts of the carbon atoms in the dioxolane ring are sensitive to the stereochemistry. A well-established method for determining the relative stereochemistry of 1,3-diols involves the analysis of the ¹³C NMR chemical shifts of their corresponding acetonides. univ-lemans.fr For syn-1,3-diol acetonides, the acetonide methyl groups typically resonate at around 30 and 19 ppm, while for anti-isomers, these resonances are found in the 24-25 ppm range. univ-lemans.fr This principle can be extended to more complex substituted dioxolanes. univ-lemans.fr

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry.

| Method | Information Provided | Application to this compound |

| ¹H NMR (Coupling Constants) | Dihedral angles between protons, indicating relative stereochemistry. | Determination of cis or trans relationship between substituents at C2 and C4. |

| ¹H NMR (NOE) | Spatial proximity of protons. | Confirmation of relative stereochemistry by observing through-space interactions. |

| ¹³C NMR | Chemical shifts sensitive to the stereochemical environment. | Correlation of carbon chemical shifts to specific diastereomers. |

| X-ray Crystallography | Unambiguous 3D molecular structure. | Absolute and relative configuration of crystalline samples. |

Conformational Analysis and Stereoelectronic Effects Governing Dioxolane Ring Geometry

The five-membered 1,3-dioxolane ring is not planar and adopts conformations that minimize torsional strain. The two most common conformations are the "envelope" and "half-chair" (or "twist") forms. nih.gov The energy barrier between these conformations is generally low, making the ring flexible. acs.org

Stereoelectronic Effects: Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. researchgate.net In 1,3-dioxolanes, the anomeric effect plays a significant role in determining the preferred conformation and reactivity. The anomeric effect is the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial position, despite the steric hindrance. This preference is due to a stabilizing interaction between a lone pair of electrons on one of the ring oxygens and the antibonding orbital (σ*) of the C-O bond of the substituent at the anomeric center (C2). thieme-connect.de

In the case of this compound, the anomeric effect will influence the orientation of the 4-methoxyphenyl (B3050149) group at the C2 position. There is a stabilizing nO → σ*C-O hyperconjugative interaction that can affect the bond lengths and angles within the dioxolane ring. rsc.org This stereoelectronic interaction can also influence the reactivity of the C-H bond at the anomeric position. rsc.org The interplay between steric interactions of the bulky phenyl and 4-methoxyphenyl groups and these stereoelectronic effects will ultimately determine the most stable conformation of the molecule. thieme-connect.de

Mechanistic Investigations of Chemical Transformations Involving 2 4 Methoxyphenyl 4 Phenyl 1,3 Dioxolane

Ring-Opening Reactions of 1,3-Dioxolanes

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is susceptible to cleavage under various conditions. The stability of the ring and the preferred pathway for its opening are heavily influenced by the nature of the catalysts and the substituents on the ring.

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established reaction, proceeding through a mechanism involving protonation of one of the oxygen atoms, followed by ring cleavage to form a resonance-stabilized carbocation or oxocarbenium ion. gla.ac.uklookchem.com For 2-(4-methoxyphenyl)-4-phenyl-1,3-dioxolane, the reaction is initiated by the protonation of either oxygen atom of the dioxolane ring. khanacademy.orgyoutube.com Cleavage of the C2-O bond is favored due to the formation of a highly stabilized secondary benzylic carbocation, which is further stabilized by the electron-donating p-methoxy group on the phenyl ring.

The general mechanism involves the following steps:

Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxolane ring, converting it into a good leaving group. libretexts.org

Ring Cleavage: The C-O bond breaks, leading to the formation of an oxocarbenium ion intermediate. The positive charge is primarily located on the C2 carbon, which is stabilized by the adjacent oxygen and the 4-methoxyphenyl (B3050149) group.

Nucleophilic Attack: A nucleophile, typically water in hydrolysis, attacks the carbocation.

Deprotonation: The final product, a 1,2-diol and an aldehyde, is formed after deprotonation.

Product divergence can occur depending on the reaction conditions and the nucleophile present. In an aqueous acidic medium, the primary products are 4-methoxybenzaldehyde (B44291) and phenylethane-1,2-diol. wikipedia.org However, in the presence of other nucleophiles, such as alcohols, different products can be formed. The stability of the carbocation intermediate is a key factor; the p-methoxyphenyl group at the C2 position provides significant electronic stabilization, facilitating this A-1 type mechanism. osti.gov General acid catalysis has also been observed in the hydrolysis of related 1,3-dioxolane structures, particularly when intramolecular proton donation is possible. lookchem.comnih.gov

| Solvent/Nucleophile | Major Products | Mechanism Type |

|---|---|---|

| Water (H₂O) | 4-Methoxybenzaldehyde and Phenylethane-1,2-diol | Hydrolysis |

| Methanol (CH₃OH) | 4-Methoxybenzaldehyde dimethyl acetal and Phenylethane-1,2-diol | Alcoholysis/Transacetalization |

While the radical ring-opening polymerization (rROP) of this compound itself is not extensively documented, the mechanism can be inferred from studies on related cyclic ketene (B1206846) acetals (CKAs), such as 2-methylene-4-phenyl-1,3-dioxolane. rsc.orgresearchgate.net The rROP of CKAs is a significant method for synthesizing polyesters. rsc.orgnih.govchemrxiv.org

The general mechanism proceeds as follows:

Initiation: A radical initiator adds to the molecule. In the case of a saturated dioxolane like the subject compound, this would require abstraction of a hydrogen atom, most likely from the C2 position, to form a radical.

Ring-Opening (β-scission): The resulting radical can undergo a β-scission reaction, leading to the cleavage of a C-O bond within the ring. chemrxiv.org For an acetal radical, this fragmentation results in the formation of an ester linkage and a new carbon-centered radical.

Propagation: The newly formed radical can then react with another monomer molecule, propagating the polymer chain.

For this compound, a radical formed at the C2 position would be stabilized by the adjacent oxygen and the p-methoxyphenyl group. Upon ring-opening, cleavage would occur between O1-C5 or O3-C4. Cleavage of the C4-O3 bond would be favored as it would generate a more stable secondary benzylic radical at the C4 position, stabilized by the phenyl group. researchgate.net This regioselective cleavage is a key feature of the polymerization of substituted CKAs. researchgate.net The competition between direct addition of the radical to another monomer and the unimolecular ring-opening fragmentation determines the final polymer structure, which can contain both acetal and ester linkages. chemrxiv.orgacs.org

Single electron transfer (SET) processes can induce the ring-opening of dioxolanes, often initiated photochemically. mdpi.comznaturforsch.com In these reactions, a photosensitizer or photocatalyst absorbs light and then interacts with the dioxolane. researchgate.net

The proposed mechanism involves:

Photoexcitation: A photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is excited by light. znaturforsch.com

Electron Transfer: The excited photocatalyst accepts an electron from the dioxolane, which acts as the electron donor, forming a radical cation of the dioxolane. mdpi.comznaturforsch.com

Ring Cleavage: The dioxolane radical cation is unstable and undergoes rapid C-O bond cleavage. This cleavage can be followed by nucleophilic trapping.

Product Formation: The resulting intermediates react to form the final products. For example, in the presence of a nucleophilic solvent like acetone, the radical cation intermediate can be trapped to form new, more complex dioxolane structures. znaturforsch.comresearchgate.net

The efficiency and pathway of the ring-opening are influenced by the electronic properties of the substituents on the dioxolane ring. The electron-donating 4-methoxyphenyl group on this compound would facilitate the initial electron transfer step, making the molecule a good candidate for such SET-induced processes. The stability of the resulting radical cation intermediate plays a crucial role in directing the subsequent fragmentation pathways. researchgate.net

Intramolecular Rearrangements and Isomerization Reactions of Aryl-Substituted Dioxolanes

Aryl-substituted dioxolanes can undergo fascinating intramolecular rearrangements, particularly in the presence of Lewis acids, leading to the formation of valuable heterocyclic structures like benzopyrans.

The treatment of aryl-substituted dioxolanes with a Lewis acid, such as titanium tetrachloride (TiCl₄), can induce an intramolecular isomerization known as a Mukaiyama-type rearrangement. researchgate.netumich.edu This reaction transforms the dioxolane into a benzopyran structure through a carbocationic process. monash.edu

The mechanism for a 4-phenyldioxolane derivative proceeds as follows:

Lewis Acid Coordination: The Lewis acid (e.g., TiCl₄) coordinates to one of the oxygen atoms of the dioxolane ring (typically the one less sterically hindered).

Ring Opening: This coordination weakens the C-O bond, leading to ring-opening and the formation of a β-alkoxy carbocation.

Intramolecular Cyclization: The aryl ring attached at the C4 position acts as an internal nucleophile, attacking the carbocationic center at C2 in an electrophilic aromatic substitution-type reaction.

Deprotonation/Rearomatization: A final deprotonation step re-establishes the aromaticity of the ring, yielding the benzopyran product.

Studies on related 4-phenyldioxolanes have shown that this transformation is highly efficient for creating complex heterocyclic frameworks. researchgate.netumich.edu The increased availability of electrons from an aryl ring attached at C4 can sometimes favor ring-opening over intramolecular cyclization, leading to different products like chlorohydrins if chloride is available from the Lewis acid. researchgate.netarkat-usa.org

The substituents on the aryl rings play a critical role in directing the regioselectivity and diastereoselectivity of Mukaiyama-type rearrangements. researchgate.net The methoxy (B1213986) and phenyl groups in this compound exert significant electronic and steric control over the reaction pathway.

Regioselectivity: The intramolecular cyclization step is an electrophilic aromatic substitution, and its regioselectivity is governed by the directing effects of substituents on the C4-phenyl ring. An activating group, such as a methoxy group on this ring, would strongly direct the cyclization to the ortho and para positions. In the absence of such a group on the C4-phenyl ring, cyclization proceeds at an unsubstituted ortho position. The powerful activating nature of the 4-methoxyphenyl group at C2 ensures the facile formation of the key carbocationic intermediate that is attacked by the C4-phenyl ring. researchgate.net

Diastereoselectivity: The stereochemistry of the final benzopyran product is determined by the relative stereochemistry of the starting dioxolane and the conformation adopted during the cyclization step. researchgate.net Research by Green and October on related systems demonstrated that the isomerization of specific diastereoisomeric dioxolanes with TiCl₄ leads to the formation of specific diastereomers of the corresponding 2-benzopyran product in high yield. researchgate.net The conformation of the dihydropyran ring in the product is influenced by the need to minimize steric interactions between the substituents. For instance, substituents may adopt axial or pseudoequatorial positions to achieve the most stable arrangement. researchgate.net

The product distribution from these rearrangements can be highly dependent on temperature, with different products being favored at different temperatures, highlighting the subtle energetic balance between competing pathways. researchgate.netarkat-usa.org

| Dioxolane Substituent (at C4-Aryl Ring) | Reaction Temperature (°C) | Major Product Type | Observed Yield (%) | Reference |

|---|---|---|---|---|

| 3'-methoxy | -78 | 2-Benzopyran | 78 | arkat-usa.org |

| 3'-methoxy | -78 | Ring-opened chlorohydrin | 20 | arkat-usa.org |

| 4'-TBSO (tert-butyldimethylsilyloxy) | -78 | Ring-opened chlorohydrin | 83 | researchgate.netarkat-usa.org |

| 2'-chloro-3'-methoxy | -78 | 2-Benzopyran | High Yield | researchgate.net |

Cycloaddition Reactions and Their Scope in Dioxolane Synthesis

The formation of the 1,3-dioxolane ring is a key structural feature of this compound. Cycloaddition reactions represent a powerful and atom-economical approach to constructing such heterocyclic systems. mdpi.com While various methods exist for the synthesis of 1,3-dioxolanes, including the condensation of diols with aldehydes or ketones, cycloaddition pathways offer unique advantages in terms of stereocontrol and mechanistic novelty. chemicalbook.com

One prominent cycloaddition strategy for synthesizing 1,3-dioxolanes involves the [4+2] Diels-Alder reaction. libretexts.org This reaction typically involves a conjugated diene and a dienophile to form a six-membered ring. mdpi.comlibretexts.org In the context of dioxolane synthesis, variations of this reaction, such as hetero-Diels-Alder reactions where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, are particularly relevant. For instance, the reaction of a carbonyl ylide, generated from an oxirane, with an aldehyde can proceed via a 1,3-dipolar cycloaddition to yield a 1,3-dioxolane. organic-chemistry.org

Another relevant approach is the oxidative difunctionalization of alkenes. nih.gov This method can involve a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent, to stereoselectively form substituted 1,3-dioxolanes. nih.gov The reaction proceeds through the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether. nih.gov

The scope of these cycloaddition reactions in the synthesis of this compound and its analogs is broad. The specific reactants would be styrene (B11656) (as the precursor to the 4-phenyl group), a diol precursor, and p-anisaldehyde (to provide the 2-(4-methoxyphenyl) group). The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the final product, leading to either cis or trans isomers of the disubstituted dioxolane ring. google.com

Table 1: Examples of Cycloaddition Strategies for 1,3-Dioxolane Synthesis

| Cycloaddition Type | Reactants | Key Intermediate | Reference |

|---|---|---|---|

| [4+2] Hetero-Diels-Alder | Diene, Hetero-dienophile | Cyclic transition state | mdpi.comlibretexts.org |

| 1,3-Dipolar Cycloaddition | Carbonyl ylide, Aldehyde | Five-membered ring intermediate | organic-chemistry.org |

| Oxidative Difunctionalization | Alkene, Carboxylic acid, Silyl enol ether | 1,3-Dioxolan-2-yl cation | nih.gov |

Elucidation of Substituent Effects on Reaction Mechanisms and Selectivity (e.g., methoxy group resonance effects)

The methoxy group (-OCH₃) on the phenyl ring at the 2-position of the dioxolane plays a crucial role in directing the course of chemical transformations involving this molecule. Its electronic properties, specifically its ability to donate electrons through resonance, can significantly influence the stability of intermediates and transition states, thereby affecting reaction rates and product selectivity. researchgate.net

In reactions that proceed through carbocationic intermediates, the electron-donating nature of the methoxy group is particularly impactful. For example, in Lewis acid-promoted isomerizations of 4-phenyldioxolanes, the methoxy group on the aryl ring can stabilize a developing positive charge through resonance. researchgate.net This stabilization directs the regiochemical outcome of the reaction. Studies on TiCl₄-initiated intramolecular isomerizations of 4-methoxyphenyldioxolanes have provided insights into the important regiochemical role played by the methoxy group through its resonance effects on the aryl ring of the dioxolanes. researchgate.net

The resonance effect of the methoxy group involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic pi-system. This increases the electron density at the ortho and para positions of the phenyl ring. In the case of this compound, the para-methoxy group strongly activates the phenyl ring towards electrophilic attack and stabilizes any positive charge that may develop at the benzylic position (C2 of the dioxolane ring).

Table 2: Influence of Methoxy Group on Reaction Intermediates

| Reaction Type | Intermediate | Effect of Methoxy Group | Consequence | Reference |

|---|---|---|---|---|

| Lewis Acid-Promoted Isomerization | Carbocation | Resonance stabilization | Regiochemical control of product formation | researchgate.net |

| Acid-Catalyzed Hydrolysis | Oxocarbenium ion | Stabilization through electron donation | Increased reaction rate | researchgate.net |

Computational and Theoretical Chemistry Studies of 2 4 Methoxyphenyl 4 Phenyl 1,3 Dioxolane

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. cnr.it It is widely applied to optimize molecular geometries, predicting bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of a molecule. cnr.itnajah.edu Methods such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), have proven effective for molecules containing similar functional groups. researchgate.netopenaccesspub.org

The optimization process for 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane would involve calculating the electronic probability density to determine the system's energy, which is then minimized to find the most stable geometric arrangement. cnr.it The resulting optimized structure provides a theoretical model that can be compared with experimental data, such as that from X-ray crystallography. najah.edu For similar molecular systems, DFT calculations of structural parameters have shown good agreement with experimental values. researchgate.net

DFT also enables the prediction of molecular reactivity through the calculation of various descriptors. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool. malayajournal.org It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.orgbohrium.com For this compound, the oxygen atoms of the dioxolane ring and the methoxy (B1213986) group would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms would represent areas of positive potential (electrophilic sites). malayajournal.orgbohrium.com

Table 1: Predicted Optimized Geometrical Parameters for a Dioxolane Ring Structure based on DFT Calculations Note: These are representative values based on calculations for analogous structures like 2-methoxy-1,3-dioxolane (B17582) and may vary for the specific target compound.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-O (in ring) | ~1.41 - 1.44 Å researchgate.net |

| Bond Length | C-C (in ring) | ~1.53 Å |

| Bond Angle | O-C-O (acetal) | ~107.2° researchgate.net |

| Bond Angle | C-O-C (in ring) | ~107.9° researchgate.net |

| Dihedral Angle | O-C-C-O | Varies with conformation (envelope/twist) |

Quantum Chemical Investigations of Electronic Structure and Frontier Molecular Orbitals (FMO)

Quantum chemical calculations are essential for understanding the electronic properties of molecules. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccesspub.org The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity, kinetic stability, and optical and electronic properties. openaccesspub.orgmalayajournal.org

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap is associated with high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. openaccesspub.org Conversely, a small gap suggests the molecule is more reactive. openaccesspub.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) group, which can donate electron density. The LUMO would likely be distributed over the phenyl ring system. malayajournal.org DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. malayajournal.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap Note: Values are illustrative, based on calculations for structurally related aromatic and heterocyclic compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -5.1 to -5.3 eV openaccesspub.orgmalayajournal.org |

| LUMO | ~ -1.0 to -1.3 eV openaccesspub.orgmalayajournal.org |

| Energy Gap (ΔE) | ~ 3.8 to 4.1 eV openaccesspub.orgmalayajournal.org |

Transition State Modeling and Reaction Pathway Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling transition states (TS) and characterizing reaction pathways. mdpi.com For a molecule like this compound, this could involve studying its formation or subsequent reactions. The synthesis typically involves the acid-catalyzed reaction of 4-methoxybenzaldehyde (B44291) with 1-phenylethane-1,2-diol.

DFT calculations can map the potential energy surface of this reaction. This involves identifying the structures of the reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier for the reaction. researchgate.net By locating the TS, chemists can gain insight into the bond-forming and bond-breaking processes that occur during the reaction. mdpi.com For example, in TiCl4-initiated isomerizations of similar 4-phenyldioxolanes, computational studies could help rationalize the formation of different products by comparing the energy barriers of competing pathways. researchgate.net

Conformational Energy Landscape Analysis for Substituted 1,3-Dioxolanes

The five-membered 1,3-dioxolane (B20135) ring is not planar and possesses conformational flexibility. acs.org Its low-energy conformations are typically described as "envelope" or "twist" forms. The substituents on the ring—in this case, the 4-methoxyphenyl group at the C2 position and the phenyl group at the C4 position—introduce further complexity and steric considerations.

Advanced Applications of 2 4 Methoxyphenyl 4 Phenyl 1,3 Dioxolane in Synthetic Organic Chemistry

Utilization as Chiral Building Blocks and Synthons for Complex Natural Products and Analogues

The chiral nature of 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane, arising from the stereocenters within the 1,3-dioxolane (B20135) ring, positions it as a valuable chiral building block in asymmetric synthesis. While direct applications in the total synthesis of complex natural products are still emerging, the principles underlying its use are well-established through studies of analogous chiral dioxolanes. These compounds serve as synthons, which are molecular fragments that can be incorporated into a larger molecule to introduce specific structural and stereochemical features.

The presence of the 4-methoxyphenyl (B3050149) group influences the electronic properties of the acetal (B89532) carbon, which can be exploited in various chemical transformations. Research on structurally similar chiral 1,3-dioxolan-4-ones has demonstrated their utility in diastereoselective reactions, such as Michael additions. For instance, the reaction of a chiral 5-phenyl-1,3-dioxolan-4-one (B14693723) with 4-methoxy-β-nitrostyrene proceeds with a high degree of stereocontrol, indicating that the methoxyphenyl moiety can play a crucial role in directing the stereochemical outcome of a reaction. rsc.orgmdpi.com This principle suggests that this compound can be employed in similar asymmetric transformations to construct key stereocenters in the synthesis of bioactive natural products and their analogues.

The strategic cleavage of the dioxolane ring can unmask a 1,2-diol functionality with defined stereochemistry, a common motif in many natural products. The differential substitution on the two phenyl rings offers opportunities for regioselective reactions, further enhancing its utility as a versatile synthon. The development of synthetic routes that incorporate this building block is an active area of research, with the potential to streamline the synthesis of complex molecular architectures.

Precursors for the Synthesis of Specialized Organic Ligands and Organocatalysts

The rigid, chiral scaffold of this compound makes it an attractive precursor for the development of specialized organic ligands and organocatalysts. Chiral ligands are essential for asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Organocatalysts, on the other hand, are small organic molecules that can catalyze chemical reactions without the need for a metal.

The synthesis of chiral ligands often involves the incorporation of a rigid backbone to ensure effective transfer of chirality. The 1,3-dioxolane ring of the title compound provides this rigidity. Functionalization of the phenyl rings, for example, through the introduction of phosphine (B1218219) or amine groups, could lead to the creation of novel bidentate or monodentate ligands. The electronic disparity between the phenyl and 4-methoxyphenyl groups could also be exploited to fine-tune the electronic properties of the resulting ligands, which in turn can influence the catalytic activity and selectivity of the metal complexes they form.

In the realm of organocatalysis, the chiral diol that can be obtained from the cleavage of the dioxolane ring is a valuable precursor. Chiral diols and their derivatives are known to be effective organocatalysts for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The specific stereochemistry and electronic properties of the diol derived from this compound could lead to the development of novel organocatalysts with unique reactivity and selectivity profiles. The design and synthesis of such catalysts based on this scaffold is a promising avenue for future research. uniroma1.it

Development of Novel Protecting Group Strategies for Sensitive Functionalities in Multi-Step Synthesis

In the intricate art of multi-step organic synthesis, the protection of sensitive functional groups is of paramount importance. 1,3-Dioxolanes are widely employed as protecting groups for 1,2- and 1,3-diols, as well as for aldehydes and ketones. The formation of the this compound from a diol and 4-methoxybenzaldehyde (B44291) dimethyl acetal, or a related reagent, offers a robust method for protecting the diol functionality.

The stability of the acetal linkage is a key consideration in its use as a protecting group. Acetal protecting groups are generally stable to basic and nucleophilic conditions, but are readily cleaved under acidic conditions. organic-chemistry.org The presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings can influence the rate of acid-catalyzed cleavage. This electronic modification can be exploited to develop selective deprotection strategies in the presence of other acid-labile protecting groups. For instance, it may be possible to achieve selective cleavage of the this compound group under milder acidic conditions compared to a similar dioxolane lacking the methoxy substituent.

The p-methoxyphenyl (PMP) group itself is a known protecting group, and its incorporation into the acetal structure provides an additional layer of functionality. researchgate.net The cleavage of such acetals typically proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a carbocation intermediate. The stability of this intermediate is influenced by the electronic nature of the substituents on the aromatic rings. The development of specific and mild conditions for the cleavage of the this compound protecting group would enhance its utility in the synthesis of complex molecules where precise control over deprotection is crucial.

| Protecting Group Strategy | Functional Group Protected | Conditions for Introduction | Conditions for Cleavage |

| This compound | 1,2-Diols | Acid-catalyzed reaction with 4-methoxybenzaldehyde or its acetal | Acid-catalyzed hydrolysis |

| p-Methoxyphenyl (PMP) acetals | Diols, Carbonyls | Acid catalysis with p-anisaldehyde | Oxidative cleavage (e.g., with DDQ or CAN), acidic conditions |

| General 1,3-Dioxolanes | Diols, Carbonyls | Acid catalysis with an aldehyde or ketone | Acid-catalyzed hydrolysis |

Integration into Polymer Chemistry for the Design of Functional and Degradable Materials

The field of polymer chemistry is increasingly focused on the development of materials that are not only functional but also sustainable and degradable. The 1,3-dioxolane moiety has emerged as a valuable component in the design of such polymers. Specifically, derivatives of 1,3-dioxolane can undergo ring-opening polymerization to produce polyesters, which are often biodegradable due to the presence of hydrolyzable ester linkages in their backbone. researchgate.net

Research has shown that 2-methylene-4-phenyl-1,3-dioxolane, a close structural relative of the title compound, can undergo free radical ring-opening polymerization to yield a polyester. researchgate.net This process involves the opening of the dioxolane ring and the formation of an ester bond, introducing degradable linkages into the polymer chain. It is conceivable that this compound could be similarly modified to create a polymerizable monomer. The resulting polymer would feature the 4-methoxyphenyl and phenyl substituents as pendant groups, which could impart specific functionalities and properties to the material, such as altered solubility, thermal stability, or optical properties.

The incorporation of acetal linkages into the polymer backbone is another strategy for creating degradable materials. nanosoftpolymers.comnih.gov Polymers containing acetal groups are susceptible to degradation under acidic conditions, breaking down into smaller, potentially non-toxic molecules. The cationic ring-opening polymerization of 1,3-dioxolane itself is known to produce polyacetals. rsc.org By analogy, the polymerization of this compound could lead to the formation of functional polyacetals. The presence of the aromatic substituents would significantly influence the properties of these polymers, opening up possibilities for their use in applications such as drug delivery, where controlled degradation is a desirable feature, or in the development of environmentally friendly plastics. rsc.orgdigitellinc.com

| Monomer | Polymerization Method | Resulting Polymer | Key Feature |

| 2-Methylene-4-phenyl-1,3-dioxolane | Radical Ring-Opening Polymerization | Polyester | Introduction of degradable ester linkages |

| 1,3-Dioxolane | Cationic Ring-Opening Polymerization | Polyacetal | Acid-degradable polymer backbone |

| Substituted Dioxepenes | Ring-Opening Metathesis Polymerization | Unsaturated Polyacetals | Potential for cross-linking and degradation |

| Bis(1,3-dioxolan-4-one) | Copolymerization with diols | Cross-linked Polyesters | Bio-derived and reprocessable materials |

Advanced Analytical Methodologies for In Depth Characterization of Substituted 1,3 Dioxolanes

High-Resolution Spectroscopic Techniques for Structural Elucidation and Stereochemical Discrimination

High-resolution spectroscopic methods are indispensable for determining the precise molecular structure and stereochemistry of 1,3-dioxolane (B20135) derivatives. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR), Nuclear Overhauser Effect Spectroscopy (NOESY), and X-ray crystallography offer detailed insights into connectivity, spatial proximity of atoms, and absolute configuration.

2D NMR and NOESY

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the bonding framework of a molecule by revealing proton-proton and proton-carbon correlations, respectively. For complex structures like 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane, these methods confirm the assignment of signals in the 1D NMR spectrum.

However, for stereochemical discrimination between diastereomers (e.g., cis and trans isomers), NOESY is particularly crucial. This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. The presence or absence of a Nuclear Overhauser Effect (nOe) between specific protons on the dioxolane ring and its substituents allows for the definitive assignment of relative stereochemistry. For instance, in substituted 1,3-dioxolanes, an nOe between the proton at C2 and protons at C4 and C5 can indicate a cis relationship. The trans-configuration of major products in the synthesis of substituted 1,3-dioxolanes has been confirmed by 1H-NMR NOESY experiments. mdpi.com The stereochemical outcome can be explained by steric hindrance during the addition of a nucleophile to the 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Interactive Table: Expected NOESY Correlations for Stereoisomers of this compound

| Proton Pair | Expected NOE for cis-isomer | Expected NOE for trans-isomer | Rationale |

| H2 / H4 | Strong | Weak or Absent | In the cis-isomer, the protons at positions 2 and 4 are on the same face of the dioxolane ring, leading to a strong through-space interaction. |

| Methoxyphenyl H / Phenyl H | Weak or Absent | Weak or Absent | These groups are generally too far apart for a direct NOE, but correlations to ring protons are key. |

| H2 / Phenyl H (ortho) | Varies | Varies | Depends on the rotational conformation of the phenyl group. Proximity to H2 would suggest a specific orientation. |

| H4 / Methoxyphenyl H (ortho) | Varies | Varies | Depends on the rotational conformation of the methoxyphenyl group. Proximity to H4 would suggest a specific orientation. |

X-ray Crystallography of Derivatives

While obtaining suitable crystals of the target compound itself can be challenging, X-ray crystallography of its derivatives or related structures provides unequivocal proof of its three-dimensional structure in the solid state. This technique determines the precise spatial coordinates of each atom, bond lengths, and bond angles, thereby confirming the absolute configuration and conformation. For example, X-ray crystal structure determinations have been successfully used to confirm the trans diaxial orientation of substituents on related heterocyclic systems. researchgate.net The structures of various complex organic molecules, including those with phenyl and methoxyphenyl groups, have been definitively confirmed using single-crystal X-ray diffraction. uomphysics.netmdpi.com This method remains the gold standard for structural elucidation when a suitable crystal can be obtained. researchgate.net

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for separating stereoisomers from a reaction mixture and for assessing the purity of the final compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

Chiral HPLC

The separation of enantiomers and diastereomers of 1,3-dioxolane derivatives can be effectively achieved using chiral HPLC. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.comnih.gov

Method development in chiral HPLC involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution. chromatographyonline.com The successful separation of stereoisomers is critical for ensuring the enantiomeric purity of chiral 1,3-dioxolanes, which is particularly important in the pharmaceutical industry. nih.gov

Interactive Table: Typical Chiral HPLC Parameters for 1,3-Dioxolane Derivatives

| Parameter | Typical Conditions | Purpose |

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® series) | Provides a chiral environment for differential interaction with stereoisomers. |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol (Normal Phase); Acetonitrile/Water, Methanol/Water (Reversed Phase) | Elutes the compounds from the column; the composition is optimized to maximize separation (selectivity). |

| Flow Rate | 0.5 - 1.5 mL/min | Affects the efficiency and speed of the separation. |

| Detector | UV-Vis (e.g., at 254 nm) | Detects the aromatic rings in the molecule as they elute from the column. |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides quantitative information about the purity of a sample. uzh.chresearchgate.net For separating stereoisomers, a chiral capillary column is required. Chiral GC analysis can confirm the presence of different diastereomers or enantiomers in a sample. unimi.it The technique is highly sensitive and can be used to determine the percentage of each isomer present. Furthermore, GC is listed as an available analytical data option for various 1,3-dioxolane derivatives. nist.govnist.gov

Mass Spectrometry for Mechanistic Pathway Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a powerful method for identifying components in a mixture and for studying reaction mechanisms.

In electron ionization (EI) mass spectrometry, the 1,3-dioxolane ring undergoes characteristic fragmentation. The molecular ion ([M]•+) is often observed, which confirms the molecular weight of the compound. The fragmentation of the dioxolane ring typically involves cleavage of the C-O bonds and the bonds adjacent to the ring. For substituted 1,3-dioxolanes, the fragmentation pattern can provide clues about the nature and position of the substituents. For instance, the fragmentation of the basic 1,3-dioxane (B1201747) structure (a related six-membered ring) shows characteristic losses of formaldehyde (B43269) (CH₂O) and other small neutral molecules. docbrown.info A common ion for many dioxolanes derived from 1,2-propylene glycol is [C₄H₇O₂]⁺ at m/z 87. unimi.it The analysis of these fragments helps to piece together the structure of the parent molecule.

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragment Name/Description |

| 256 | [C₁₆H₁₆O₃]⁺ | Molecular Ion ([M]⁺) |

| 135 | [C₈H₇O₂]⁺ | 4-Methoxybenzoyl cation |

| 121 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 104 | [C₈H₈]⁺ | Styrene (B11656) radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Future Perspectives and Emerging Research Directions for 2 4 Methoxyphenyl 4 Phenyl 1,3 Dioxolane

Development of More Sustainable and Atom-Economical Synthetic Routes and Catalytic Systems

The synthesis of 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane and its derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. The classical approach, involving the acid-catalyzed acetalization of 4-methoxybenzaldehyde (B44291) with 1-phenyl-1,2-ethanediol, is being re-evaluated to enhance its sustainability and atom economy.

Future research is focused on the development of catalytic systems that are not only highly efficient but also environmentally benign. The use of solid acid catalysts, such as zeolites and functionalized mesoporous silica, offers significant advantages, including ease of separation, reusability, and reduced corrosive waste. eurekaselect.com Furthermore, the exploration of biocatalysis and chemoenzymatic cascade reactions presents a promising avenue for the synthesis of chiral dioxolanes from renewable feedstocks. nih.govrwth-aachen.de

Atom economy, a key principle of green chemistry, is another critical area of development. rsc.org Traditional methods often generate stoichiometric byproducts, diminishing their atom efficiency. Future synthetic strategies will likely focus on addition reactions and catalytic cycles that maximize the incorporation of all reactant atoms into the final product.

Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis

| Catalyst Type | Examples | Advantages | Research Focus |

|---|---|---|---|

| Homogeneous Brønsted/Lewis Acids | p-Toluenesulfonic acid, TiCl₄ | High activity | Improving recyclability, reducing corrosiveness |

| Heterogeneous Solid Acids | Zeolites, Ion-exchange resins | Recyclable, non-corrosive, easy separation | Enhancing activity and selectivity |

| Organocatalysts | Proline derivatives | Metal-free, often biodegradable | Expanding substrate scope and efficiency |

| Biocatalysts/Enzymes | Lipases, Dehydratases | High selectivity, mild conditions, renewable | Immobilization for stability and reuse |

Exploration of Novel Reactivity Modes and Unprecedented Mechanistic Pathways

Beyond its role as a protecting group, the inherent reactivity of the this compound scaffold is a burgeoning area of investigation. The presence of two aryl groups and the acetal (B89532) linkage provides multiple sites for chemical transformation, opening doors to novel reactivity modes.

Mechanistic studies, particularly those involving Lewis acid catalysis, are crucial for understanding and predicting the behavior of this molecule. For instance, the cleavage of the C-O bonds within the dioxolane ring can be controlled to achieve selective transformations. acs.org The electronic nature of the methoxy (B1213986) and phenyl substituents significantly influences the stability of cationic intermediates, thereby directing the reaction pathways.

Future research is expected to delve into photochemical and electrochemical activation methods. These techniques can generate radical intermediates, leading to unprecedented reaction pathways and the synthesis of novel molecular architectures. The study of ring-opening polymerization of this and related dioxolanes is also a promising direction, potentially leading to new classes of biodegradable polyesters.

Table 2: Potential Novel Reactions and Mechanistic Probes

| Reaction Type | Potential Outcome | Mechanistic Aspect to Investigate |

|---|---|---|

| Lewis Acid-Catalyzed Rearrangement | Formation of functionalized ethers or esters | Role of aryl group migration and carbocation stability |

| Photochemical [2+2] Cycloaddition | Synthesis of complex polycyclic systems | Excited state reactivity and stereoselectivity |

| Electrochemical Oxidation/Reduction | Generation of radical cations/anions for coupling reactions | Redox potentials and intermediate stability |

| Ring-Opening Polymerization | Formation of polyesters with tunable properties | Catalyst design for controlled polymerization |

Rational Design of Dioxolane Derivatives for Enhanced Synthetic Utility and Tunable Properties

The modular nature of this compound allows for the rational design of derivatives with tailored properties. By introducing functional groups onto the phenyl rings or modifying the dioxolane core, new molecules with enhanced synthetic utility can be created.

One significant area of development is in asymmetric catalysis. Chiral derivatives of this compound can serve as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. rsc.orgnih.govresearchgate.netnih.gov The design of C2-symmetric ligands, for example, has been a successful strategy in a wide range of asymmetric transformations.

The introduction of specific substituents can also be used to tune the physical and electronic properties of the molecule. For instance, the incorporation of electron-donating or -withdrawing groups can alter the molecule's photophysical properties, making it suitable for applications in materials science.

Table 3: Strategies for Derivative Design and Their Potential Applications

| Design Strategy | Target Property | Potential Application |

|---|---|---|

| Introduction of chiral centers | Stereochemical control | Chiral ligands for asymmetric catalysis, chiral auxiliaries |

| Functionalization of aryl rings | Tunable electronic properties | Liquid crystals, organic electronics |

| Modification of the dioxolane ring | Altered reactivity and stability | Monomers for polymerization, novel protecting groups |

| Attachment of coordinating groups | Metal-binding capabilities | Sensors, catalysts |

Expanding Research Avenues in Advanced Materials Science Applications

The unique combination of a rigid diaryl structure with the flexible dioxolane core makes this compound and its derivatives attractive candidates for applications in advanced materials science.

One of the most promising areas is in the field of liquid crystals. Diaryl-1,3-dioxolanes have been shown to act as chiral dopants in nematic liquid crystal hosts, inducing a helical twist and leading to the formation of cholesteric phases. beilstein-journals.org The helical twisting power can be tuned by modifying the structure of the aryl groups, opening up possibilities for the development of new liquid crystal displays and photonic materials.

Furthermore, the electronic properties of these compounds suggest their potential use in organic electronics. Molecules with diaryl structures are often investigated as hole-transporting materials in organic light-emitting diodes (OLEDs). rsc.orgmdpi.comossila.comresearchgate.netmdpi.com By optimizing the molecular structure to enhance charge mobility and thermal stability, derivatives of this compound could find applications in next-generation displays and lighting.

Table 4: Potential Applications in Advanced Materials Science

| Application Area | Relevant Property | Research Direction |

|---|---|---|

| Liquid Crystals | Chirality, molecular shape | Design of high helical twisting power dopants |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting ability, thermal stability | Synthesis of amorphous derivatives with high glass transition temperatures |

| Biodegradable Polymers | Ring-strain in derivatives | Controlled ring-opening polymerization to form functional polyesters |

| Chiral Sensors | Enantioselective recognition | Incorporation of binding sites for specific analytes |

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane?

This compound is typically synthesized via acetal formation between 4-methoxybenzaldehyde derivatives and ethylene glycol under acid catalysis. For example, cyclic acetals like 4-phenyl-1,3-dioxolane are formed by reacting carbonyl-containing precursors with diols, followed by purification via chromatography. The acetal group serves as a protective moiety, which can later be cleaved under specific conditions such as photolysis in aqueous methanol (59–100% yield) or Pd-catalyzed hydrogenation .

Q. How is this compound characterized in research settings?

Characterization relies heavily on spectroscopic methods:

- 1H NMR : Acetal protons appear as distinct triplets or doublets in the δ 5.0–5.1 ppm range. For example, in the related compound 2-(5-azidopentyl)-4-phenyl-1,3-dioxolane, the acetal proton resonates at δ 5.01–5.09 ppm .

- 13C NMR : The acetal carbon signals are observed near δ 105–110 ppm. Aromatic carbons from the phenyl and methoxyphenyl groups appear between δ 126–140 ppm .

- Chromatography : Diastereomers (if present) can be separated using normal-phase chromatography (e.g., n-hexane/EtOAC 4:1) .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a protective group for carbonyl functionalities, enabling selective reactions in multicomponent syntheses. For instance, in glycoconjugate vaccine development, the acetal masks reactive carbonyl groups in isocyanides, allowing stepwise deprotection via hydrogenation or acidic conditions . This strategy minimizes side reactions during complex conjugations .

Advanced Research Questions

Q. How can researchers address conflicting data on cleavage methods (e.g., photolysis vs. hydrogenation)?

Discrepancies in yields (59–100% for photolysis vs. 85% for hydrogenation ) often arise from reaction conditions:

- Photolysis : Requires precise control of light intensity and aqueous methanol ratios. Lower yields may stem from incomplete cleavage or byproduct formation.

- Hydrogenation : Pd catalyst loading, hydrogen pressure, and solvent purity critically influence efficiency. Methodological validation : Monitor reactions via TLC or in situ NMR to track intermediates and optimize conditions .

Q. What strategies improve diastereoselectivity in the synthesis of this compound derivatives?

Diastereomeric ratios (e.g., 1:1 ) can be enhanced by:

- Chiral catalysts : Use of enantioselective Brønsted acids during acetal formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor specific transition states.

- Temperature modulation : Lower temperatures often improve selectivity by slowing competing pathways. Post-synthesis, HPLC or chiral column chromatography can resolve isomers .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

Systematic reproducibility studies are essential:

- Parameter optimization : Vary light source (photolysis) or catalyst type (hydrogenation) while keeping other variables constant.

- Byproduct analysis : Use high-resolution mass spectrometry (HRMS) or GC-MS to identify side products (e.g., over-oxidized or dimerized species).

- Computational modeling : DFT studies can predict favorable pathways and explain experimental outliers .

Q. What are the limitations of using this compound in sensitive reaction environments?

- Acid sensitivity : While stable under neutral conditions, strong acids may prematurely hydrolyze the acetal.

- Steric hindrance : Bulky substituents on the phenyl rings can reduce reactivity in subsequent conjugation steps. Mitigation : Use milder deprotection methods (e.g., enzymatic cleavage) or modify the acetal structure (e.g., electron-withdrawing substituents) to enhance stability .

Methodological Recommendations

- Synthetic protocols : Always include radical scavengers (e.g., BHT) during photolysis to suppress unwanted side reactions .

- Safety : Handle Pd catalysts and hydrogenation setups in inert atmospheres to avoid pyrophoric risks .

- Data reporting : Document diastereomer ratios, spectral data, and reaction conditions in detail to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.